molecular formula C7H9BrN2 B1603115 2-(Aminomethyl)-4-bromoaniline CAS No. 771583-12-1

2-(Aminomethyl)-4-bromoaniline

Cat. No. B1603115
M. Wt: 201.06 g/mol
InChI Key: JXPHLUCMHXXHEJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-bromoaniline is an organic compound belonging to the class of aminomethyl derivatives of aniline. This compound is a colorless liquid with a faint, aromatic odor. It is insoluble in water but soluble in organic solvents. It is used as a building block in organic synthesis and as a reagent in various laboratory experiments.

Scientific Research Applications

1. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines

  • Summary of Application : This compound is used in the synthesis of 1,2-diamines from aldehydes through proline-catalyzed asymmetric α-amination followed by reductive amination .
  • Methods of Application : The methodology involves proline-catalyzed asymmetric α-amination followed by reductive amination .
  • Results or Outcomes : The products resemble those obtained through direct asymmetric diamination of terminal alkenes. The methodology is used to synthesize 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with good enantioselectivity .

2. Synthesis and Study of Pharmacological Properties of 2-Aminomethyl Derivatives

  • Summary of Application : 2-Aminomethyl derivatives of 3-arylbenzofurans have been synthesized and studied for their pharmacological properties .
  • Methods of Application : The specific methods of synthesis and application are not detailed in the available information .
  • Results or Outcomes : The results or outcomes of these studies are not available in the provided information .

3. Synthesis Reagent in Preparation of 5-nitro-2-furancarboxylamides

  • Summary of Application : 2-(Aminomethyl)pyridine is used in the synthesis of PPD analogues. It is also used in the preparation of 5-nitro-2-furancarboxylamides displaying potent tryoanocidal activity against trypanosomiasis .
  • Methods of Application : The specific methods of synthesis and application are not detailed in the available information .
  • Results or Outcomes : The results or outcomes of these studies are not available in the provided information .

4. Advanced Antibacterial and Antibiofilm Agents

  • Summary of Application : 2-(Aminomethyl)-4-bromoaniline is used in the development of advanced antibacterial and antibiofilm agents. These agents are used in direct and combination therapies .
  • Methods of Application : The specific methods of application are not detailed in the available information .
  • Results or Outcomes : The results or outcomes of these studies are not available in the provided information .

5. Investigation on Enthalpies of Combustion and Heat Capacities

  • Summary of Application : 2-(Aminomethyl)-4-bromoaniline is used in the investigation of enthalpies of combustion and heat capacities .
  • Methods of Application : The specific methods of application are not detailed in the available information .
  • Results or Outcomes : The results or outcomes of these studies are not available in the provided information .

6. Nonlinear Optical (NLO) Materials

  • Summary of Application : 2-(Aminomethyl)-4-bromoaniline is used in the development of nonlinear optical (NLO) materials .
  • Methods of Application : The specific methods of application are not detailed in the available information .
  • Results or Outcomes : The results or outcomes of these studies are not available in the provided information .

properties

IUPAC Name

2-(aminomethyl)-4-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPHLUCMHXXHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629202
Record name 2-(Aminomethyl)-4-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-4-bromoaniline

CAS RN

771583-12-1
Record name 2-(Aminomethyl)-4-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of borane in THF (1 M, 400 ml) was added at 0° C. to a suspension of 5-bromo-anthranilonitrile (60 g, 0.304 mol, prepared as described in S. M. Mackenzie et al, J. Chem. Soc. C, 1970, 17, 2298-2308) in THF (450 L), under N2. The mixture was stirred for 72 hours at r.t. After cooling at 0° C. absolute EtOH was added, then HCl was bubbled through the solution. The mixture was concentrated and the residue was suspended in isopropyl ether. The obtained solid was dried to give the di-hydrochloride of the title product (76.6 g, 91.4% yield). C7H9BrN2. 2HCl, MW 273.9; 1H-NMR (200 MHz, d6-DMSO) ppm: 4.13 (s, 2H); 5.82 (s, 4H), 7.24 (d, 1H), 7.55 (dd, 1H), 7.73 (s, 1H), 8.57 (s, 2H). Since the free base is used in the cyclization step, the hydrochloride was suspended in aqueous ammonia, stirred for some minutes after that the free base precipitates. The solid is filtered and dried (yield is quantitative).
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0 (± 1) mol
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60 g
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400 mL
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450 L
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Yield
91.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SK Pulakhandam, NK Katari, SB Jonnalagadda - Molecular Diversity, 2019 - Springer
A novel design and efficient protocol for the synthesis of new class of 6-substituted quinazoline-2-thiols is reported. The derivatization of the thioquinazolines is achieved in a strategic …
Number of citations: 4 link.springer.com
L Kersting - 2023 - opus4.kobv.de
This thesis contains two independent research topics: Synthesis of new quinazoline based heterocycles via metal-free one pot processes and optimization of a visible light-induced …
Number of citations: 2 opus4.kobv.de

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